4-Nitrocinnamaldehyde

Description

Contextualization and Significance in Organic Chemistry and Related Disciplines

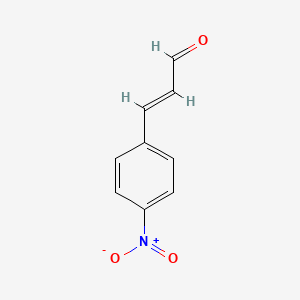

4-Nitrocinnamaldehyde (B167888), also known as p-nitrocinnamaldehyde, is an organic compound with the chemical formula C₉H₇NO₃. ontosight.ai It is a derivative of cinnamaldehyde (B126680), distinguished by the presence of a nitro group (-NO₂) at the para-position (the 4-position) of the benzene (B151609) ring, in addition to an α,β-unsaturated aldehyde functional group. ontosight.ai This unique structural arrangement imparts distinct chemical properties that make it a significant and versatile building block in the field of organic synthesis. ontosight.ai

The compound's importance is underscored by its role as a precursor in a variety of chemical transformations. The presence of both an aldehyde and a nitro functional group allows it to participate in numerous reactions. ontosight.ai For instance, it is frequently used in condensation reactions to synthesize heterocyclic compounds. A notable example is its application in the Doebner-Miller reaction, where it reacts with anilines to form quinolines, a class of compounds with broad applications. fishersci.co.ukchemicalbook.comfishersci.cafishersci.com Furthermore, this compound is a key reactant in asymmetric Friedel-Crafts-type alkylations and Claisen-Schmidt condensations, which are fundamental processes for creating complex molecules, including chalcones. fishersci.co.ukfishersci.camdpi.com The electron-withdrawing nature of the para-nitro group enhances the reactivity of the molecule in certain synthetic pathways, such as in tandem annulation reactions for the synthesis of 3-hydroxycarbazoles.

Research Trajectories and Academic Relevance of this compound

The academic relevance of this compound extends beyond its role in synthetic chemistry, with significant research focused on its potential biological and pharmacological activities. ontosight.ai There is a growing body of work investigating its properties as an antimicrobial, anti-inflammatory, and antioxidant agent. ontosight.ai

A primary research trajectory has been the exploration of its potent antimicrobial effects. In vitro studies have demonstrated that this compound exhibits a higher antimicrobial activity than its parent compound, cinnamaldehyde. ugent.beresearchgate.net Research has highlighted its effectiveness against a range of pathogens, including coliform bacteria, Escherichia coli, and Staphylococcus aureus. ugent.beresearchgate.net It has also shown significant inhibitory effects on biofilm formation by uropathogenic E. coli and Vibrio species, which are major concerns in human health and aquaculture. researchgate.netbohrium.com

Another significant area of research involves the synthesis and study of this compound derivatives for specialized applications. These include:

Schiff Bases: Derivatives created through the condensation reaction of this compound with primary amines have been synthesized and studied. researchgate.net These Schiff bases are investigated for their potential in developing nonlinear optical (NLO) materials and as anti-corrosive agents for mild steel. researchgate.netafricaresearchconnects.com

Chalcones: Synthesized via Claisen-Schmidt condensation, chalcones based on the this compound scaffold have been evaluated for their anticancer properties. mdpi.com

Pyrazolones: The reaction of this compound with pyrazol-3-one has been studied to create new 4-arylallylidenepyrazolone derivatives with potential as leishmanicidal agents. researchgate.net

These research avenues underscore the compound's importance in medicinal chemistry and materials science, driving its continued academic relevance. ontosight.ai

Interdisciplinary Research Perspectives: From Synthesis to Application

The study of this compound is inherently interdisciplinary, bridging fundamental organic synthesis with applied sciences like materials science and pharmacology. Research typically begins with its synthesis, which often involves the nitration of cinnamaldehyde or related precursors. ontosight.aiorgsyn.org

From this synthetic foundation, the research branches out into various application-focused areas:

Materials Science: The compound is utilized in the synthesis of conducting polymers, such as poly(pyrrole-co-2-nitrocinnamaldehyde), which have potential uses in electronic devices and solar cells. Its derivatives are also explored for creating anti-corrosive coatings. africaresearchconnects.com

Medicinal Chemistry and Pharmacology: The potential biological activities of this compound and its derivatives make them candidates for the development of new therapeutic agents. ontosight.ai Beyond direct antimicrobial action, it is used to develop chemosensors for the detection of specific anions. researchgate.net

Photocatalysis and Advanced Synthesis: The compound has been investigated for its properties in photocatalytic isomerization reactions. It also serves as a crucial three-component reactant in the synthesis of 1,4-dihydropyridines (1,4-DHPs), a scaffold found in several important drugs. nih.gov

This broad spectrum of research highlights the journey of this compound from a laboratory chemical to a molecule with diverse and significant potential applications across multiple scientific fields.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₉H₇NO₃ | ontosight.aichemicalbook.comfishersci.ca |

| Molecular Weight | 177.16 g/mol | chemicalbook.commdpi.comsigmaaldrich.com |

| CAS Number | 1734-79-8 (for trans-isomer: 49678-08-2) | chemicalbook.comfishersci.casigmaaldrich.com |

| Appearance | Pale yellow to brown crystalline powder | thermofisher.comtcichemicals.com |

| Melting Point | 140-143 °C | chemicalbook.comsigmaaldrich.com |

| Solubility | Insoluble in water; Soluble in methanol | fishersci.co.ukfishersci.ca |

Table 2: Summary of Research Findings on this compound

| Research Area | Key Findings | References |

| Organic Synthesis | Serves as a key precursor in Doebner-Miller, Friedel-Crafts, and Claisen-Schmidt reactions to form quinolines, chalcones, and other complex molecules. | fishersci.co.ukfishersci.camdpi.com |

| Antimicrobial Activity | Exhibits potent in vitro activity against various bacteria, including E. coli and S. aureus, and shows strong antibiofilm properties. | ugent.beresearchgate.netresearchgate.netbohrium.com |

| Medicinal Chemistry | Derivatives such as Schiff bases, chalcones, and pyrazolones are being investigated for anticancer, anti-corrosive, and leishmanicidal activities. | mdpi.comresearchgate.netafricaresearchconnects.comresearchgate.net |

| Materials Science | Used in the synthesis of conducting polymers and in the development of materials with nonlinear optical (NLO) properties. | researchgate.net |

| Chemosensors | Employed in the creation of chemosensor probes for the colorimetric detection of anions. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-nitrophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-7H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGQVMMYDWQDEC-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1734-79-8, 49678-08-2 | |

| Record name | 4-Nitrocinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001734798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrocinnamaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenal, 3-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-nitrocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROCINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48R8LAM7YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Strategies

Classical and Contemporary Synthetic Routes to 4-Nitrocinnamaldehyde (B167888)

Traditional synthesis of this compound relies on well-established organic reactions, primarily the nitration of a cinnamaldehyde (B126680) precursor or the condensation of a nitrated aromatic aldehyde with an aliphatic aldehyde.

Alternative nitrating agents and conditions have been explored to improve the regioselectivity of this reaction. For instance, nitration of benzaldehyde, a similar substrate, using nitric acid and sulfuric acid under continuous flow conditions yields a mixture of ortho and meta isomers, highlighting the directing effects of the aldehyde group stackexchange.com. To favor para-substitution, protecting the aldehyde group, for example by converting it to a diacetate, can be employed prior to nitration. The nitration of cinnamaldehyde diacetate has been shown to produce o-nitrocinnamaldehyde in high yield, demonstrating that modification of the substrate can alter the isomeric outcome orgsyn.org.

Table 1: Comparison of Nitration Methods for Cinnamaldehyde and Related Aldehydes

| Substrate | Nitrating Agent/Conditions | Primary Products | Reference |

|---|---|---|---|

| Cinnamaldehyde | Potassium Nitrate (B79036) / Sulfuric Acid | o-Nitrocinnamaldehyde and p-Nitrocinnamaldehyde | orgsyn.org |

| Cinnamaldehyde Diacetate | Not specified | o-Nitrocinnamaldehyde (85% yield) | orgsyn.org |

| Benzaldehyde | HNO₃ / H₂SO₄ (Continuous Flow) | o- and m-Nitrobenzaldehyde (1:4 ratio) | stackexchange.com |

| Benzaldehyde | Tetramethyl Ammonium (B1175870) Nitrate / Triflic Anhydride (B1165640) | o:m:p ratio of 31:63:6 | stackexchange.com |

A more direct and common route to this compound is through a condensation reaction, specifically a Claisen-Schmidt condensation. This reaction involves the base- or acid-catalyzed reaction between an aromatic aldehyde and an aliphatic aldehyde or ketone that possesses an α-hydrogen. To synthesize this compound, 4-nitrobenzaldehyde (B150856) is condensed with acetaldehyde (B116499).

The reaction mechanism involves the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of 4-nitrobenzaldehyde. Subsequent dehydration of the resulting aldol (B89426) addition product yields the α,β-unsaturated aldehyde, this compound. The presence of the electron-withdrawing nitro group on the benzaldehyde ring can decrease the reactivity of the carbonyl carbon towards nucleophilic attack . However, this route is generally preferred as it avoids the issue of isomeric mixtures encountered during the direct nitration of cinnamaldehyde. The Claisen-Schmidt condensation is a versatile method for forming carbon-carbon bonds and is widely used in the synthesis of chalcones and other related compounds .

Advanced Synthetic Approaches and Sustainable Chemistry

Modern synthetic chemistry emphasizes the development of "green" or sustainable methods that offer advantages such as higher efficiency, reduced waste, milder reaction conditions, and the use of recyclable catalysts.

Heterogeneous catalysts, particularly nanocatalysts, offer significant advantages in organic synthesis due to their high surface-area-to-volume ratio, ease of separation from the reaction mixture, and potential for recyclability. While specific literature detailing the synthesis of this compound using nanocatalysts is sparse, the principles can be applied to its formation via condensation reactions.

For example, magnetic nanoparticles such as copper ferrite (B1171679) (CuFe₂O₄) and nickel ferrite (NiFe₂O₄) have been employed as efficient and reusable catalysts in various organic transformations, including the synthesis of imidazole and pyrimidine derivatives nih.gov. These catalysts often function by activating the reactants. In the context of a Claisen-Schmidt condensation for this compound synthesis, a heterogeneous catalyst could facilitate the reaction between 4-nitrobenzaldehyde and acetaldehyde, potentially under milder conditions than traditional base catalysis. A Ni-chitosan nanocatalyst has been effectively used in reactions involving this compound as a reactant, demonstrating the compatibility of this substrate with advanced catalytic systems nih.gov.

Table 2: Examples of Heterogeneous Nanocatalysts in Relevant Organic Syntheses

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Ni-chitosan nanocatalyst | Synthesis of 1,4-Dihydropyridines | Eco-friendly, recyclable, short reaction time | nih.gov |

| ZnS/CuFe₂O₄ MNPs | Synthesis of 2,4,5-triaryl-1H-imidazoles | Cost-effective, reusable for five cycles | nih.gov |

| Au/Activated Carbon (AC) | Reduction of 4-nitrophenol | High catalytic activity at ambient temperature | researchgate.net |

The application of ultrasonic irradiation in organic synthesis is a key technique in green chemistry. Ultrasound enhances chemical reactivity through the phenomenon of acoustic cavitation, leading to shorter reaction times, higher yields, and often milder reaction conditions.

This technique can be effectively applied to the synthesis of this compound, particularly in the condensation reaction pathway. Ultrasound promotes optimal mixing of reactants and catalysts, which is especially beneficial for heterogeneous systems as it can prevent the agglomeration of nanoparticles and increase their active surface area nih.gov. Studies on aldol condensation reactions have shown that ultrasound can significantly reduce reaction times and improve yields asianpubs.org. For instance, an efficient synthesis of hydrazine carboxamides was achieved in 5-20 minutes using ultrasound, compared to 30 minutes to 48 hours for conventional methods nih.gov. This suggests that the condensation of 4-nitrobenzaldehyde and acetaldehyde could be similarly accelerated.

Regioselectivity: In the context of synthesizing this compound, regioselectivity is primarily a concern during the direct nitration of cinnamaldehyde. The aldehyde and the vinyl group are ortho-, para-directing but deactivating groups. The reaction typically yields a mixture of ortho and para isomers, and controlling the reaction to favor the para product is a significant challenge orgsyn.orgstackexchange.com. The choice of nitrating agent and reaction conditions, as well as potential modifications to the cinnamaldehyde substrate, are key factors in influencing the o/p ratio orgsyn.orgstackexchange.com. The condensation route, starting with 4-nitrobenzaldehyde, inherently bypasses this regioselectivity issue.

Stereoselectivity: this compound can exist as two geometric isomers, (E) and (Z), due to the carbon-carbon double bond in the propenal chain. The (E)-isomer, also referred to as the trans-isomer, is the thermodynamically more stable and is predominantly formed in most synthetic procedures, particularly in condensation reactions sigmaaldrich.com. The formation of the more stable trans product is a common feature of Claisen-Schmidt and similar condensation reactions, which proceed through an elimination step that favors the sterically less hindered conformation. Commercially available this compound is typically the predominantly trans isomer sigmaaldrich.com.

Methodologies for Derivatization of this compound

The strategic modification of this compound allows for the construction of a wide range of molecular frameworks. The following sections detail specific synthetic strategies that have been successfully employed to derivatize this compound.

Synthesis of Schiff Bases

The condensation reaction of this compound with various primary amines is a straightforward and efficient method for the synthesis of Schiff bases, also known as imines. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic azomethine (-C=N-) group.

A general synthetic route involves stirring equimolar amounts of this compound and a primary amine in a suitable solvent, such as ethanol, at room temperature. The reaction progress can be monitored by thin-layer chromatography, and the resulting Schiff base often precipitates out of the solution and can be purified by recrystallization.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) |

| This compound | 4-Aminoantipyrine | Ethanol | Reflux | 4-[(E)-3-(4-nitrophenyl)prop-2-en-1-ylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Good to Excellent |

| This compound | Various primary amines | Ethanol | Room Temperature | Corresponding Schiff bases | High |

Formation of Dihydropyridine (B1217469) Scaffolds

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that can be adapted to utilize this compound for the formation of 1,4-dihydropyridine (DHP) derivatives. This one-pot condensation typically involves an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, such as ammonia or ammonium acetate (B1210297). organic-chemistry.orgwikipedia.org The resulting DHP core is a privileged scaffold in medicinal chemistry.

While specific examples detailing the use of this compound in Hantzsch reactions are not extensively reported in the provided search results, the general mechanism suggests its applicability. The reaction is typically carried out in a solvent like ethanol and may be heated to drive the reaction to completion. The use of various catalysts can also influence the reaction efficiency and yield.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product |

| This compound | Ethyl acetoacetate (2 equiv.) | Ammonium acetate | Ethanol | Reflux | Diethyl 2,6-dimethyl-4-(4-nitrostyryl)-1,4-dihydropyridine-3,5-dicarboxylate (Predicted) |

Preparation of Pyrazolone (B3327878) Derivatives

Pyrazolone derivatives can be synthesized from this compound through condensation reactions with compounds containing an active methylene (B1212753) group adjacent to a hydrazone moiety. A notable example is the reaction of this compound with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

This reaction leads to the formation of 4-arylallylidenepyrazolone derivatives. The choice of catalyst and solvent has been found to significantly impact the reaction's outcome, including the stereoselectivity of the product. For instance, studies have shown that L-proline and iron(III) chloride (FeCl3) are effective catalysts for this transformation. Furthermore, the use of aprotic solvents has been observed to favor the formation of the 2Z isomer over the 2E isomer.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| This compound | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | L-proline or FeCl3 | Aprotic Solvents | (4Z)-5-Methyl-4-[3-(4-nitrophenyl)allylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |

Other Complex Molecular Architectures

Beyond the aforementioned derivatives, this compound can serve as a building block for a variety of other complex heterocyclic systems, leveraging its reactive aldehyde functionality and the electronic properties of the nitrophenyl group. While specific examples directly employing this compound are not detailed in the provided search results for the following classes, the general synthetic strategies for these heterocycles often involve aldehydes as key precursors, suggesting the potential for their synthesis from this compound.

Pyrazoles: The synthesis of pyrazoles can be achieved through the condensation of α,β-unsaturated aldehydes or ketones with hydrazine derivatives. sciensage.infonih.gov By reacting this compound with hydrazine or substituted hydrazines, it is plausible to construct 3-(4-nitrophenyl)-1H-pyrazole derivatives. The reaction conditions would likely involve a suitable solvent and potentially a catalyst to facilitate the cyclization.

Pyrimidines: Pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a related species. bu.edu.egorganic-chemistry.org An alternative approach involves the reaction of α,β-unsaturated carbonyl compounds with ureas or thioureas. This compound, as an α,β-unsaturated aldehyde, could potentially react with urea or thiourea in the presence of a suitable catalyst to yield dihydropyrimidine derivatives, which can be subsequently oxidized to pyrimidines.

Oxazines and Thiazines: The synthesis of 1,3-oxazines and 1,3-thiazines can be accomplished through the reaction of α,β-unsaturated carbonyl compounds with ureas or thioureas, respectively, often under acidic or basic conditions. pharmacophorejournal.comijrpr.comosi.lv Therefore, this compound could be a viable substrate for the synthesis of 4-(4-nitrostyryl)-substituted 1,3-oxazine or 1,3-thiazine derivatives.

| Heterocycle | General Precursors | Potential Reaction with this compound |

| Pyrazoles | α,β-Unsaturated carbonyls, Hydrazines | Reaction with hydrazine or substituted hydrazines |

| Pyrimidines | α,β-Unsaturated carbonyls, Urea/Thiourea | Condensation with urea or thiourea |

| Oxazines | α,β-Unsaturated carbonyls, Urea | Cyclocondensation with urea |

| Thiazines | α,β-Unsaturated carbonyls, Thiourea | Cyclocondensation with thiourea |

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a primary site of reactivity in 4-nitrocinnamaldehyde (B167888), readily undergoing reactions typical of this functional group. ontosight.ai

The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by nucleophiles. Nucleophilic addition is a fundamental reaction type for aldehydes, where a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org

A notable example is the reaction with bisulfite, which has been studied to understand its kinetics and thermodynamics. union.edu The addition of bisulfite to the aldehyde is a reversible process that is favorable at lower temperatures and in the pH range of 3-6. union.edu

This compound can also participate in asymmetric Friedel-Crafts-type alkylation reactions. For instance, it reacts with N-methyl indole (B1671886) in the presence of a chiral peptide catalyst to yield alkylated products. rheniumshop.co.ilchemicalbook.com This highlights the aldehyde's ability to act as an electrophile in carbon-carbon bond-forming reactions.

Condensation reactions involving the aldehyde functionality of this compound are pivotal in the synthesis of various heterocyclic compounds. numberanalytics.com These reactions typically involve the initial nucleophilic addition to the aldehyde followed by a dehydration step to form a new ring system.

One significant application is in the Doebner-Miller reaction for the synthesis of quinolines. rheniumshop.co.ilchemicalbook.com In this reaction, this compound reacts with anilines, such as 2-methylaniline, in the presence of a strong acid like concentrated HCl to directly form substituted quinolines. rheniumshop.co.ilchemicalbook.com The reaction proceeds through a series of steps including Michael addition, cyclization, and aromatization.

Furthermore, this compound is a key precursor in Knoevenagel condensation reactions. It reacts with active methylene (B1212753) compounds, such as 3-methyl-1-phenyl-2-pyrazoline-5-one (edaravone), to produce 4-arylallylidenepyrazolone derivatives. mdpi.com These reactions can be catalyzed by bases like sodium acetate (B1210297) or organocatalysts like L-proline, and the stereochemical outcome can be influenced by the choice of solvent. mdpi.com

The compound has also been utilized in the preparation of other complex molecules, for example, reacting with dimedone (3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) to form 2,2′-[(E)-3-(4-nitrophenyl)prop-2-ene-1,1-diyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one). rheniumshop.co.ilchemicalbook.comsigmaaldrich.com

Reactivity of the Nitro Aromatic Moiety

The nitro group profoundly influences the reactivity of the aromatic ring and can itself be a site of chemical transformation. numberanalytics.com

The nitro group of this compound can be selectively reduced to an amino group (-NH2), yielding 4-aminocinnamaldehyde. ontosight.ainumberanalytics.com This transformation is a critical step in the synthesis of various derivatives, as the resulting amino group can be further functionalized. numberanalytics.com

Commonly employed reducing agents for this conversion include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), and catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium (Pd) or platinum (Pt). numberanalytics.com The choice of reducing agent is crucial to selectively reduce the nitro group without affecting the aldehyde or the carbon-carbon double bond. For instance, tris(triphenylphosphine)chlororhodium(I) has been used as a homogeneous catalyst for the selective hydrogenation of the double bond in α,β-unsaturated aldehydes, but its effectiveness can vary depending on the substrate. sci-hub.se In some cases, powerful reducing agents like tetracarbonylhydridoferrate can be used to convert nitro compounds to their corresponding amines. oup.com

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. numberanalytics.com This deactivation is a consequence of the inductive and resonance effects of the nitro group, which decrease the electron density of the benzene (B151609) ring. numberanalytics.com

Conversely, the electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at the ortho or para positions. numberanalytics.com However, in the case of this compound, the primary sites of reactivity are the aldehyde and the alkene, with reactions on the aromatic ring being less common unless specifically targeted. The presence of the nitro group significantly influences the electronic properties of the entire molecule, affecting the reactivity of the distal functional groups. rsc.org

Kinetics and Thermodynamics of this compound Reactions

The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity of this compound. nitsri.ac.in These studies are essential for understanding reaction mechanisms and optimizing reaction conditions. dalalinstitute.com

A study on the bisulfite addition to this compound investigated the kinetic and thermodynamic properties of this reaction. union.edu The formation of the carbonyl-bisulfite adduct is a reversible process, and its stability and rate of formation are influenced by factors such as pH and temperature. union.educaltech.edu The equilibrium constant for such adduct formation is generally more favorable for aldehydes than for ketones. union.edu

Kinetic versus thermodynamic control can be observed in reactions of this compound. For example, in the reaction with 3-methyl-1-phenyl-2-pyrazoline-5-one, the diastereomeric ratio of the products can be influenced by the solvent, suggesting a competition between kinetically and thermodynamically favored pathways. mdpi.comdalalinstitute.com

Furthermore, computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the electronic structure and reactivity of Schiff bases derived from this compound. researchgate.net These studies provide insights into the molecular electrostatic potential, identifying likely sites for nucleophilic and electrophilic attack, and help to rationalize the observed reactivity. researchgate.net

Quantitative Analysis of Addition Reactions (e.g., Bisulfite Addition)

The addition of bisulfite to α,β-unsaturated aldehydes like this compound is a reversible reaction that has been studied to understand the kinetic and thermodynamic properties influenced by molecular structure. A study comparing the bisulfite addition to trans-cinnamaldehyde and two of its para-substituted derivatives, this compound and 4-dimethylaminocinnamaldehyde (B146742), provides quantitative data on these properties. union.edu

Using a spectrophotometric technique at 25°C and a pH of 4.63, the equilibrium constant (K) for the bisulfite addition to this compound was determined to be 1340 M⁻¹. union.edu This value is significantly higher than that of 4-dimethylaminocinnamaldehyde (299 M⁻¹), indicating a more favorable equilibrium for the formation of the addition product with the electron-withdrawing nitro group. union.edu

The forward rate constant (k_f_) for the addition to this compound was found to be 42 M⁻¹s⁻¹ at 24.8°C and pH 4.63. union.edu In contrast, the forward rate constant for 4-dimethylaminocinnamaldehyde was much lower at 4.0 M⁻¹s⁻¹. union.edu The reverse rate constants (k_r_), calculated from the equilibrium and forward rate constants, were 3.1 s⁻¹ for this compound and 1.3 s⁻¹ for 4-dimethylaminocinnamaldehyde. union.edu

Thermodynamic parameters were also determined by studying the reaction at various temperatures. For this compound, the change in enthalpy (ΔH) was -18 kJ/mol, and the change in entropy (ΔS) was not precisely determined in the available text but was contrasted with the values for 4-dimethylaminocinnamaldehyde (ΔH = -39 kJ/mol and ΔS = -84 J/mol·K). union.edu

Table 1: Kinetic and Thermodynamic Data for Bisulfite Addition to Substituted Cinnamaldehydes union.edu

| Compound | Equilibrium Constant (K) [M⁻¹] | Forward Rate Constant (k_f_) [M⁻¹s⁻¹] | Reverse Rate Constant (k_r_) [s⁻¹] | ΔH [kJ/mol] |

|---|---|---|---|---|

| This compound | 1340 | 42 | 3.1 | -18 |

| 4-Dimethylaminocinnamaldehyde | 299 | 4.0 | 1.3 | -39 |

Investigation of Substituent Effects on Reaction Parameters

The electronic properties of substituents on the aromatic ring of cinnamaldehyde (B126680) derivatives significantly influence the reactivity of the carbonyl group and the conjugated double bond. The presence of an electron-withdrawing group (EWG) like the nitro group (NO₂) in the para position of this compound increases the electrophilicity of the carbonyl carbon and the β-carbon of the alkene. wikipedia.org

This increased electrophilicity makes the compound more susceptible to nucleophilic attack. wikipedia.org As demonstrated in the bisulfite addition study, the electron-withdrawing nitro group in this compound leads to a larger equilibrium constant and a faster forward reaction rate compared to the electron-donating dimethylamino group. union.edu

The Hammett equation is a valuable tool for quantifying the effect of substituents on the reaction rates and equilibria of aromatic compounds. wikipedia.orgrsc.org The reaction constant, ρ (rho), obtained from a Hammett plot, indicates the sensitivity of a reaction to substituent effects. wikipedia.org A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, as a negative charge develops in the transition state. Conversely, a negative ρ value indicates acceleration by electron-donating groups, corresponding to the buildup of positive charge. wikipedia.orgviu.ca

For nucleophilic addition to the carbonyl group, the reaction is generally accelerated by EWGs, resulting in a positive ρ value. This is because the EWG helps to stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate. wikipedia.org The data from the bisulfite addition confirms this trend, showing that the EWG (NO₂) on this compound enhances the reaction rate compared to the electron-donating group on 4-dimethylaminocinnamaldehyde. union.edu

Catalytic Transformations and Selectivity

Asymmetric Catalysis in Functionalization Reactions

This compound serves as a valuable electrophile in asymmetric catalysis, enabling the synthesis of chiral molecules. Organocatalysis, in particular, has been effectively employed to achieve high enantioselectivity in reactions involving this substrate. csbsju.edunih.gov

For instance, MacMillan-type imidazolidinone catalysts have been used to promote enantioselective reactions. csbsju.edu In one study, dendrimer-bound imidazolidinone catalysts were utilized for MacMillan-type reactions, demonstrating promising yields and enantioselectivity. csbsju.edu These catalysts activate α,β-unsaturated aldehydes, such as this compound, through the formation of a chiral iminium ion, which then undergoes a stereocontrolled reaction with a nucleophile. core.ac.uk

Chiral resin-supported peptide catalysts have also been successfully used. In a tandem reaction, an enantioselective Friedel-Crafts-type alkylation of an indole with this compound was catalyzed by such a peptide, yielding the corresponding chiral aldehyde intermediate with good yields and moderate diastereoselectivities. rsc.org

Furthermore, the concept of chiral aldehyde catalysis has emerged as a strategy for the asymmetric α-functionalization of primary amines. nih.gov This method provides a direct route to α-functionalized chiral amines without the need for protecting groups. nih.gov

Friedel-Crafts-Type Alkylation Reactions

This compound is an effective electrophile in Friedel-Crafts-type alkylation reactions, particularly with electron-rich aromatic and heteroaromatic compounds like indoles and pyrroles. conicet.gov.arbohrium.com These reactions are crucial for forming C-C bonds and synthesizing complex molecular architectures. mdpi.combeilstein-journals.org

Organocatalytic enantioselective Friedel-Crafts alkylation of indoles and pyrroles with α,β-unsaturated aldehydes, including this compound, has been extensively studied. conicet.gov.arresearchgate.net The reaction is typically catalyzed by a chiral secondary amine, which forms a chiral iminium ion with the aldehyde, thereby directing the stereochemical outcome of the nucleophilic attack by the heterocycle. core.ac.uk

For example, the reaction of N-methylpyrrole with this compound in the presence of a chiral resin-supported peptide catalyst has been reported as a method to access substituted pyrroles with a chiral center. researchgate.net Similarly, the alkylation of indoles with this compound has been achieved using various catalytic systems. rsc.org One approach involved a tandem Friedel–Crafts-type alkylation–α-oxyamination reaction where the initial alkylation was catalyzed by a chiral resin-supported peptide. rsc.org

The development of new catalysts continues to improve the efficiency and selectivity of these reactions. Studies have focused on rational catalyst design, sometimes using computational methods, to enhance enantioselectivity for specific substrates like this compound. conicet.gov.ar

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the 4-Nitrocinnamaldehyde (B167888) molecule. wiley-vch.de Spectra are typically recorded in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃). rsc.orgguidechem.com

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The spectrum is characterized by signals corresponding to the aldehydic proton, the vinylic protons of the propenal chain, and the aromatic protons of the nitrophenyl ring. chemicalbook.com The trans configuration of the alkene is confirmed by the large coupling constant (typically >15 Hz) between the two vinylic protons. researchgate.net

Key features in the ¹H NMR spectrum include the aldehydic proton, which appears as a doublet at the most downfield position due to the deshielding effect of the carbonyl group. The aromatic protons on the nitro-substituted ring typically appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (-CHO) | 9.56 - 9.77 | Doublet (d) | ~7.6 |

| Vinylic (Ar-CH=) | 7.33 - 7.72 | Doublet (d) | ~16.0 |

| Vinylic (=CH-CHO) | 6.55 - 6.77 | Doublet of Doublets (dd) | ~16.0, ~7.6 |

| Aromatic (H ortho to NO₂) | 8.24 | Doublet (d) | ~8.6 |

| Aromatic (H meta to NO₂) | 7.65 - 7.69 | Doublet (d) | ~8.6 |

Note: Data compiled from various sources. rsc.orgresearchgate.net Exact values may vary based on solvent and instrument frequency.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound gives a distinct signal. rsc.org The spectrum shows characteristic peaks for the carbonyl carbon, the carbons of the alkene, and the aromatic carbons. The electron-withdrawing effects of the nitro group and the aldehyde group significantly influence the chemical shifts of the aromatic and vinylic carbons, respectively.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~193.5 |

| Vinylic (Ar-C=) | ~149.0 |

| Vinylic (=C-CHO) | ~129.0 |

| Aromatic (C-NO₂) | ~148.6 |

| Aromatic (C ortho to NO₂) | ~128.8 |

| Aromatic (C meta to NO₂) | ~124.3 |

| Aromatic (C ipso to vinyl) | ~140.4 |

Note: Data compiled from various sources. rsc.orgguidechem.com Exact values may vary based on solvent and instrument frequency.

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy, FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. acs.org The FT-IR spectrum of this compound, often recorded using a KBr disc or as a nujol mull, displays several characteristic absorption bands that confirm its structure. guidechem.comnih.gov

Key vibrational frequencies include a strong absorption for the C=O stretch of the conjugated aldehyde, characteristic peaks for the C=C stretching of the alkene and the aromatic ring, and strong symmetric and asymmetric stretching vibrations for the nitro (NO₂) group. chemicalbook.comnist.gov

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3100 | Aromatic C-H Stretch |

| ~2820, ~2740 | Aldehydic C-H Stretch |

| ~1685 - 1700 | Aldehyde C=O Stretch (conjugated) |

| ~1625 | Alkene C=C Stretch |

| ~1595 | Aromatic C=C Stretch |

| ~1510 - 1530 | Asymmetric NO₂ Stretch |

| ~1340 - 1350 | Symmetric NO₂ Stretch |

| ~975 | Trans C-H bend (out-of-plane) |

Note: Data compiled from various sources. nih.govchemicalbook.comresearchgate.net

Electronic Spectroscopy (Ultraviolet-Visible and Photoluminescence)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dominated by strong absorptions corresponding to π → π* transitions within its extended conjugated system, which includes the phenyl ring, the alkene bridge, and the carbonyl group. umn.edu The presence of the nitro group, a strong chromophore, and its conjugation with the cinnamaldehyde (B126680) system significantly shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic shift). researchgate.net

Studies on Schiff bases derived from this compound show intense absorption bands in the UV-Vis region, which are attributed to intramolecular charge transfer (ICT). researchgate.netnih.gov The parent aldehyde exhibits a λmax value that is indicative of its extensive π-conjugation. While this compound itself is not typically known for strong fluorescence, related compounds and derivatives have been studied for their photoluminescence properties. researchgate.net The emission spectra of such compounds are often linked to the relaxation from excited states formed by intra-ligand charge transfer. researchgate.netnih.gov

Table 4: UV-Visible Spectral Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

|---|---|---|---|

| Ethanol | ~320-340 | Not always reported | π → π* |

Note: Data is indicative and can vary significantly with solvent polarity.

Mass Spectrometry (Time-of-Flight Mass Spectrometry, MS-TOF)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. savemyexams.com Time-of-Flight (TOF) mass spectrometry is a specific method where an ion's m/z is determined by measuring the time it takes to travel a known distance in a field-free region. wikipedia.org This technique is instrumental in confirming the molecular weight of this compound. researchgate.net

The mass spectrum of this compound shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight (177.16 g/mol ). nih.govnist.gov The spectrum also displays characteristic fragment ions resulting from the cleavage of the parent molecule, which can help in structural confirmation.

Table 5: Mass Spectrometry Data for this compound

| m/z Value | Assignment |

|---|---|

| 177 | Molecular Ion [M]⁺ |

| 176 | [M-H]⁺ |

| 148 | [M-CHO]⁺ |

| 131 | [M-NO₂]⁺ |

| 102 | [C₈H₆]⁺ |

Note: Fragmentation pattern is based on typical electron ionization mass spectrometry. nist.gov

X-ray Crystallography for Solid-State Structural Determination

These studies reveal critical structural parameters. For instance, Schiff bases of this compound have been shown to crystallize in the monoclinic system with the P2₁/c space group. researchgate.netnih.gov Such analyses provide precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding and π-π stacking in the solid state. This data is invaluable for understanding the molecule's conformation and packing, which influences its physical properties. The planarity of the cinnamaldehyde moiety is a key feature often confirmed by these studies.

Table 6: Representative Crystallographic Data for a Derivative of this compound (Schiff Base)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0465(2) |

| b (Å) | 6.25250(10) |

| c (Å) | 29.0701(6) |

| α (°) | 90 |

| β (°) | 94.5220(10) |

| γ (°) | 90 |

| Volume (ų) | 1457.99(5) |

| Z | 4 |

Note: Data is for (E)-N-((E)-3-(4-nitrophenyl)allylidene)-2-phenylethanamine, a Schiff base derived from this compound, as a representative example. researchgate.net

Integrated Spectroscopic Methodologies for Comprehensive Molecular Structure Determination

The elucidation of the molecular structure of this compound is achieved by combining data from various spectroscopic methods. Each technique provides unique insights into different aspects of the molecule's structure, and their collective interpretation leads to a definitive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra are instrumental.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that confirm the presence of the aromatic, vinylic, and aldehydic protons. chemicalbook.comchegg.com The aromatic protons typically appear as two distinct doublets in the downfield region, a result of the electron-withdrawing nitro group. The vinylic protons, part of the trans-alkene system, exhibit a large coupling constant, which is indicative of their trans relationship. The aldehydic proton is observed as a doublet at the most downfield position due to the deshielding effects of the adjacent carbonyl group and the aromatic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. chegg.comguidechem.com The spectrum will show distinct signals for the aldehydic carbon, the two vinylic carbons, and the aromatic carbons. The carbon attached to the nitro group is typically shifted downfield, while the carbonyl carbon of the aldehyde appears at the lowest field.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. chegg.comnist.gov The IR spectrum of this compound exhibits strong absorption bands characteristic of its key functional groups. A strong band around 1715 cm⁻¹ corresponds to the C=O stretching vibration of the aldehyde. chegg.com The presence of the nitro group is confirmed by two strong bands, typically around 1509 cm⁻¹ (asymmetric stretching) and 1314 cm⁻¹ (symmetric stretching). chegg.com The C=C stretching of the alkene and the aromatic ring, as well as C-H stretching and bending vibrations, are also observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems. nih.gov this compound, with its extended π-system encompassing the aromatic ring, the alkene, and the carbonyl group, exhibits strong UV absorption. The presence of the nitro group further influences the electronic transitions.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecular formula and fragmentation pattern of the compound. nist.gov The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (177.16 g/mol ). nist.govvwr.com The fragmentation pattern can further corroborate the structure, with characteristic losses of the nitro group, the aldehyde group, and other fragments.

The collective data from these spectroscopic techniques provides a detailed and consistent picture of the this compound molecule. NMR confirms the connectivity and stereochemistry of the proton and carbon skeleton, IR identifies the key functional groups, UV-Vis highlights the conjugated electronic system, and MS establishes the molecular weight and formula. This integrated approach is fundamental in the structural elucidation of organic compounds. researchgate.netnih.gov

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations and Interpretations |

| ¹H NMR | Signals for aromatic, vinylic (trans coupling), and aldehydic protons. chemicalbook.comchegg.com |

| ¹³C NMR | Signals for aldehydic, vinylic, and aromatic carbons. chegg.comguidechem.com |

| IR | Strong C=O stretch (~1715 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1509 and 1314 cm⁻¹). chegg.com |

| UV-Vis | Strong absorption due to extended conjugation. nih.gov |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (177.16 g/mol ). nist.govvwr.com |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the structural and electronic properties of molecules like 4-nitrocinnamaldehyde (B167888) with high accuracy and reasonable computational cost. nih.gov DFT calculations are instrumental in predicting molecular geometries, dipole moments, and vibrational frequencies. nih.gov They have been successfully used to foresee the nonlinear optical (NLO) properties of organic molecules with donor-acceptor configurations. nih.gov

Elucidation of Electronic Structures and Ground State Properties

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p), are used to examine the ground state structural and electronic properties of this compound derivatives. nih.govnih.gov These calculations help in understanding the impact of the electron-withdrawing nitro (–NO2) group and the extent of π-conjugation on the electronic characteristics of Schiff bases derived from this compound. nih.gov For instance, studies on Schiff bases of this compound have shown how the electronic properties are influenced by different substituents. nih.govnih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's reactivity, with a smaller gap generally indicating higher reactivity. nih.govnumberanalytics.com

In studies of Schiff bases derived from this compound, the HOMO-LUMO gap is analyzed to predict properties like polarizability and hyperpolarizability. nih.gov For example, a smaller energy gap in these compounds suggests that electrons can be more easily transferred from the donor to the acceptor part of the molecule, indicating greater polarizability and a requirement for less energy for excitation. nih.gov This analysis helps in identifying molecules with enhanced nonlinear optical properties. nih.gov

Table 1: Electronic Properties and Global Reactivity Descriptors for Schiff Bases of this compound Data derived from studies on (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine (Compound 1) and (E)-N-((E)-3-(4-nitrophenyl)allylidene)-2-phenylethanamine (Compound 2).

| Parameter | Compound 1 | Compound 2 |

| HOMO (eV) | - | - |

| LUMO (eV) | - | - |

| Energy Gap (eV) | 2.76 | 3.57 |

| Chemical Hardness | - | - |

| Electronegativity | - | - |

| Electrophilicity Index | - | - |

| Softness | - | - |

| Source: Scientific Reports, 2021. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface, where different colors represent varying electrostatic potentials. wolfram.comuni-muenchen.de Typically, red areas indicate negative potential (electron-rich regions) and are prone to electrophilic attack, while blue areas signify positive potential (electron-poor regions) and are susceptible to nucleophilic attack. wolfram.com

For Schiff bases derived from this compound, MEP analysis has been performed using the B3LYP/6-31G(d,p) optimized geometry to identify potential sites for chemical reactions. nih.govresearchgate.net These maps can reveal the most electronegative and electropositive sites on the molecule, providing a reliable indication of where interactions with other chemical species are likely to occur. researchgate.net

In Silico Prediction of Reactivity and Selectivity

Computational methods play a crucial role in the in silico prediction of the reactivity and selectivity of this compound and its derivatives. By analyzing parameters derived from DFT calculations, such as the HOMO-LUMO gap and MEP maps, researchers can forecast how a molecule will behave in a chemical reaction. nih.govresearchgate.net For instance, the electron-withdrawing nature of the nitro group in this compound significantly influences the reactivity of the aldehyde functional group. nih.gov

Furthermore, computational docking studies can predict the binding affinity of this compound analogs to biological targets, such as enzymes. google.com These simulations provide insights into the structure-activity relationship and can guide the design of derivatives with specific biological activities. google.com

Quantum Mechanics Studies

Quantum mechanics studies, particularly those employing DFT, provide a fundamental understanding of the chemical and physical properties of this compound and its derivatives. nih.gov These studies encompass the calculation of various molecular properties, including:

Molecular Geometry: Optimization of the molecular structure to find the most stable conformation. nih.gov

Dipole Moment: Calculation of the molecular dipole moment, which is related to the molecule's polarity and its interaction with electric fields. nih.gov

Vibrational Frequencies: Prediction of the vibrational spectra (e.g., FT-IR and Raman), which can be compared with experimental data to confirm the molecular structure. nih.gov

Nonlinear Optical (NLO) Properties: Evaluation of properties like polarizability and hyperpolarizability to assess the potential of a molecule for use in NLO materials. nih.govresearchgate.net

Research on Schiff bases synthesized from this compound has utilized quantum mechanics to investigate their structural, electronic, and NLO properties. nih.govnih.gov These theoretical calculations often show good agreement with experimental results from techniques like X-ray crystallography and various spectroscopic methods. nih.gov

Molecular Dynamics Simulations in Complex Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. numberanalytics.comresearchgate.net This technique allows for the exploration of the dynamic behavior of molecules in complex environments, such as in solution or interacting with biological macromolecules. nih.govnih.gov

While specific MD simulation studies focusing solely on this compound are not extensively documented in the provided context, the principles of MD are widely applied to understand the behavior of similar organic molecules. numberanalytics.comnih.gov For derivatives of this compound, MD simulations could be employed to:

Investigate the conformational changes of the molecule in different solvents.

Simulate the interaction and binding with proteins or other biological targets, providing insights into its mechanism of action. nih.gov

Study the aggregation behavior of the molecules in solution.

These simulations provide a time-resolved, atomic-level view of molecular processes that are often difficult to observe experimentally. researchgate.netnih.gov

Theoretical Insights into Optical Properties

Theoretical calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in understanding the optical properties of this compound derivatives. researchgate.netnih.gov These computational methods allow for the examination of electronic transitions in the excited state. researchgate.netnih.gov

For instance, in a study of Schiff bases derived from this compound, TD-DFT calculations with the B3LYP functional and 6-31+G(d,p) basis set were used to analyze the electronic transitions. researchgate.netnih.gov The calculated transitions were found to be in reasonable agreement with experimental results. researchgate.netnih.gov The emission spectra of these compounds are attributed to the conjugated π-bond interactions. researchgate.netnih.gov

Furthermore, computational analysis of properties like dipole moment, linear polarizability, and first hyperpolarizability can suggest the potential of a molecule for applications in nonlinear optical (NLO) materials. researchgate.netnih.gov For example, higher values for these properties in one of the studied Schiff bases indicated its superior optical properties and potential as an NLO material. researchgate.netnih.gov The molecular electrostatic potential (MEP) map, calculated using methods like B3LYP/6-31G(d,p), helps in predicting the sites susceptible to nucleophilic and electrophilic attacks. dergipark.org.tr

Table 1: Calculated Optical Properties of a this compound-Derived Schiff Base

| Property | Calculated Value | Significance |

| Dipole Moment | High | Indicates significant charge separation, contributing to NLO properties. researchgate.netnih.gov |

| Linear Polarizability | High | Reflects the ease of distortion of the electron cloud, a factor in NLO response. researchgate.netnih.gov |

| First Hyperpolarizability | High | A direct measure of the second-order NLO response, suggesting potential for NLO applications. researchgate.netnih.gov |

| Calculated Transition (Compound 1) | 450 nm | Corresponds to electronic transitions and agrees with experimental data. researchgate.netnih.gov |

| Calculated Transition (Compound 2) | 369 nm | Corresponds to electronic transitions and agrees with experimental data. researchgate.netnih.gov |

This table is based on findings from studies on Schiff bases derived from this compound. researchgate.netnih.gov

Computational Approaches for Intermolecular Interactions

Computational methods are crucial for understanding the non-covalent interactions that govern the behavior of molecules in condensed phases. researchgate.nete-bookshelf.de These intermolecular forces, though weaker than covalent bonds, determine many physical properties of a substance. lumenlearning.comlibretexts.org

For this compound, the presence of the polar nitro group can lead to significant dipole-dipole interactions, which are electrostatic attractions between the positive end of one molecule and the negative end of another. lumenlearning.com These forces can influence properties such as melting point. For instance, the higher melting point of 2-nitrocinnamaldehyde (B74183) compared to this compound suggests stronger intermolecular forces due to the dipole interactions from the ortho-nitro group.

Computational simulations can model these interactions. teachchemistry.orglabster.com Van der Waals forces, which include dipole-dipole attractions and London dispersion forces, are fundamental to this modeling. lumenlearning.comnumberanalytics.com London dispersion forces arise from temporary dipoles and increase with molecular size. lumenlearning.com

The study of intermolecular interactions is critical for predicting how molecules will pack in a crystal lattice and for understanding the properties of materials. e-bookshelf.dersc.org For example, weak π...π stacking interactions have been identified in derivatives of this compound. researchgate.net

Table 2: Types of Intermolecular Forces Relevant to this compound

| Type of Force | Description | Relevance to this compound |

| Dipole-Dipole Interactions | Attractive forces between permanent dipoles in polar molecules. lumenlearning.com | The polar nitro group in this compound creates a permanent dipole, leading to these interactions. |

| London Dispersion Forces | Weak forces arising from temporary, fluctuating dipoles. lumenlearning.com | Present in all molecules, including this compound, and contribute to overall intermolecular attraction. lumenlearning.com |

| π...π Stacking | Attractive, noncovalent interactions between aromatic rings. researchgate.net | Observed in derivatives of this compound, influencing crystal packing. researchgate.net |

Applications in Organic Synthesis and Medicinal Chemistry

Strategic Use as a Versatile Synthetic Intermediate and Building Block

4-Nitrocinnamaldehyde (B167888), also known as p-nitrocinnamaldehyde, is an organic compound with the molecular formula C₉H₇NO₃. ontosight.ai It serves as a valuable and versatile synthetic intermediate and building block in the field of organic chemistry. ontosight.aicymitquimica.com Its chemical structure, featuring an aldehyde group, a carbon-carbon double bond, and a nitro-substituted benzene (B151609) ring, provides multiple reactive sites for various chemical transformations. ontosight.ai This unique combination of functional groups makes it an attractive starting material for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.aicymitquimica.com The reactivity of the aldehyde and nitro functionalities allows for a wide range of reactions, such as nucleophilic additions, condensations, and reductions, making it a strategic precursor in multi-step synthetic pathways. ontosight.ai

Precursor for Advanced Heterocyclic Compounds

The unique chemical architecture of this compound makes it a key starting material for the synthesis of a variety of advanced heterocyclic compounds, which are core structures in many biologically active molecules.

Quinolines are a class of heterocyclic aromatic compounds that form the backbone of many pharmaceuticals and are prevalent in various natural products, particularly alkaloids. researchgate.net this compound can be utilized in established synthetic routes to produce substituted quinolines. For instance, in the Doebner-Miller reaction, this compound can react with anilines, such as 2-methylaniline, in the presence of a strong acid like concentrated HCl to directly yield the corresponding substituted quinoline. fishersci.com This reaction provides a pathway to synthesize phenyl-substituted quinolines, which are of significant interest in medicinal chemistry. fishersci.com

Carbazole (B46965) frameworks are significant structural motifs found in numerous bioactive natural products and are used as building blocks for functional materials like organic light-emitting diodes (OLEDs). nih.govrsc.org While research highlights the synthesis of highly functionalized 3-hydroxycarbazoles, it is the isomer, 2-nitrocinnamaldehyde (B74183), that is prominently used as the starting material. nih.govrsc.orgresearchgate.netrsc.org A novel, transition-metal-free tandem annulation reaction has been developed using 2-nitrocinnamaldehyde and various β-ketoesters or 1,3-diaryl-2-propanones. nih.govrsc.org This method proceeds via an intramolecular conjugate addition of an enolate to the nitro-bearing chalcone (B49325) or enal, followed by an in-situ N–O bond cleavage under non-reductive conditions, efficiently forming the carbazole ring system. nih.govrsc.org This methodology has been successfully applied to the concise synthesis of the naturally occurring carbazole alkaloids hyellazole (B1251194) and chlorohyellazole. rsc.org

This compound is a key reactant in the synthesis of 4-arylallylidenepyrazolone derivatives, compounds which are being investigated for potential leishmanicidal and other antiparasitic activities. researchgate.netucc.edu.cosciforum.net These compounds are synthesized through the reaction of this compound with a pyrazolone (B3327878) derivative, such as 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (also known as edaravone), which is a free radical scavenger. researchgate.netsciforum.net Studies have optimized this reaction by testing various catalysts and solvent conditions. It was found that L-proline and iron(III) chloride (FeCl₃) are effective catalysts for this transformation. researchgate.netsciforum.net The choice of solvent was also observed to have a significant effect on the stereoselectivity of the product, with aprotic solvents favoring the formation of the 2Z isomer. researchgate.netsciforum.net

Table 1: Catalyst and Solvent Optimization for the Synthesis of 4-Arylallylidenepyrazolone from this compound (Data synthesized from research findings. sciforum.netresearchgate.net)

| Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| None | THF | 24 | 36 |

| L-proline (10) | THF | 8 | 83 |

| L-proline (10) | DCM | 8 | 79 |

| L-proline (10) | CH₃CN | 8 | 75 |

| FeCl₃ (10) | THF | 3 | 85 |

| FeCl₃ (10) | DCM | 3 | 75 |

| FeCl₃ (10) | CH₃CN | 3 | 70 |

1,4-Dihydropyridine (1,4-DHP) scaffolds are of immense importance in medicinal chemistry, forming the core structure of several major drugs, such as the calcium channel blockers amlodipine (B1666008) and nifedipine. nih.govwikipedia.org The Hantzsch dihydropyridine (B1217469) synthesis, a multi-component reaction reported in 1881, is a classic method for preparing these structures, typically involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen source. wikipedia.orgorganic-chemistry.org

Recent green chemistry approaches have utilized this compound for the synthesis of novel C5–C6-unsubstituted 1,4-DHP derivatives. nih.gov In one such method, a one-pot, three-component reaction of a primary amine, a dialkyl but-2-ynedioate, and this compound is catalyzed by an efficient and recyclable Ni–chitosan nanocatalyst under ultrasonic irradiation. nih.gov This eco-friendly protocol offers short reaction times, high product yields, and the use of an environmentally benign solvent at room temperature. nih.gov

Table 2: Synthesis of C5–C6-Unsubstituted 1,4-Dihydropyridines Using this compound (Data from a study on green synthesis of 1,4-DHP scaffolds. nih.gov)

| Primary Amine | Dialkyl but-2-ynedioate | Product Yield (%) |

|---|---|---|

| p-Toluidine | Dimethyl acetylenedicarboxylate | 94 |

| p-Toluidine | Diethyl acetylenedicarboxylate | 92 |

| Aniline | Dimethyl acetylenedicarboxylate | 93 |

| Aniline | Diethyl acetylenedicarboxylate | 91 |

Development of Complex Organic Functional Materials

The electronic properties inherent in this compound, particularly the conjugated π-system and the electron-withdrawing nitro group, make it a candidate for the development of complex organic functional materials. researchgate.net One area of exploration is in the field of nonlinear optical (NLO) materials, which are crucial for applications in optoelectronics and photonics. researchgate.net

Schiff bases, synthesized through the condensation reaction of this compound with primary amines, have been investigated for their NLO properties. researchgate.net A study on two such Schiff bases, (E)‑1‑(4‑methoxyphenyl)‑N‑((E)‑3‑(4‑nitrophenyl)allylidene)methanamine and (E)‑N‑((E)‑3‑(4‑nitrophenyl)allylidene)‑2‑phenylethanamine, characterized their structural and electronic properties using both experimental techniques and theoretical calculations (DFT). researchgate.net The results indicated that these materials exhibit intra-ligand charge transfer, and the calculated values for dipole moment, linear polarizability, and first hyperpolarizability suggest their potential as candidates for the development of NLO materials. researchgate.net

Table 3: Calculated Optical Properties of Schiff Bases Derived from this compound (Data from a study on the quantum mechanics of Schiff bases. researchgate.net)

| Compound | Dipole Moment (Debye) | Linear Polarizability (α₀) | First Hyperpolarizability (β₀) |

|---|---|---|---|

| (E)‑1‑(4‑methoxyphenyl)‑N‑((E)‑3‑(4‑nitrophenyl)allylidene)methanamine | 6.54 | 41.28 x 10⁻²⁴ esu | 57.06 x 10⁻³⁰ esu |

| (E)‑N‑((E)‑3‑(4‑nitrophenyl)allylidene)‑2‑phenylethanamine | 5.77 | 36.56 x 10⁻²⁴ esu | 38.22 x 10⁻³⁰ esu |

Role in Pharmaceutical and Agrochemical Synthesis

This compound serves as a versatile intermediate and building block in the synthesis of a variety of compounds for the pharmaceutical and agrochemical industries. cymitquimica.comontosight.ai The presence of the nitro group and the α,β-unsaturated aldehyde functionality makes it a reactive starting material for creating more complex molecules with potential biological activity. ontosight.aifrontiersin.org

In Pharmaceutical Synthesis

The utility of this compound in pharmaceutical development is primarily as a precursor. The nitro group can be readily reduced to an amino group, which is a key functional group in many classes of drugs. This transformation opens pathways to synthesize a wide array of derivatives. For instance, the reduction of the nitro group would form 4-aminocinnamaldehyde, a precursor that could be used in the synthesis of novel compounds with potential therapeutic applications.

Research on related compounds, such as 2-nitrocinnamaldehyde, has shown its use in synthesizing chalcone derivatives via Claisen-Schmidt condensation reactions. wu.ac.thwu.ac.th These derivatives have been investigated for their potential as anticancer agents against cell lines like MCF-7. wu.ac.thwu.ac.th This highlights a synthetic strategy that is also applicable to this compound for the development of new therapeutic candidates. Furthermore, the core structure is found in various compounds explored for medicinal properties, including anti-inflammatory and antioxidant activities. ontosight.aimaynoothuniversity.ie

In Agrochemical Synthesis

This compound is not only a synthetic intermediate but also a compound with inherent biological activity relevant to agriculture. lookchem.com Studies have identified it as a potent antimicrobial agent.

In a screening of cinnamaldehyde (B126680) and ten of its derivatives, this compound was one of three derivatives that displayed significant antibacterial and antivirulence activities against Vibrio parahaemolyticus and Vibrio harveyi, which are pathogenic marine bacteria that can impact aquaculture and food safety. nih.govbohrium.com The study found that these derivatives could inhibit biofilm formation, a key virulence factor for these bacteria. nih.gov Specifically, this compound was shown to downregulate the expression of genes related to biofilm formation, virulence, and membrane integrity in V. parahaemolyticus. nih.govbohrium.com

Further research comparing 20 different cinnamaldehyde derivatives found that this compound exhibited the highest in vitro antimicrobial activity. tandfonline.comresearchgate.net It was particularly effective against coliform bacteria and Escherichia coli, which are significant concerns in livestock management. tandfonline.com

Table 1: Reported Biological Activities of this compound

| Activity | Target Organism/System | Key Research Findings | Citations |

| Antibacterial | Vibrio parahaemolyticus, Vibrio harveyi | Displayed antibacterial and antibiofilm activities. | nih.govbohrium.com |

| Antivirulence | Vibrio parahaemolyticus | Inhibited cell surface hydrophobicity, fimbriae production, and motility. Downregulated virulence-related genes. | nih.gov |

| Antimicrobial | Coliform bacteria, Escherichia coli | Showed the highest antimicrobial activity among 20 cinnamaldehyde derivatives tested in vitro. | tandfonline.comresearchgate.net |

Biological Activities and Pharmacological Investigations

Antimicrobial and Antivirulence Properties

4-Nitrocinnamaldehyde (B167888), a derivative of cinnamaldehyde (B126680), has demonstrated significant antimicrobial and antivirulence activities against a range of bacterial pathogens. Its efficacy stems from its ability to not only inhibit bacterial growth but also to interfere with key pathogenic processes such as biofilm formation, quorum sensing, and the production of virulence factors.

Research has established the potent antibacterial effects of this compound against several clinically relevant bacteria. Studies have determined its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Against Vibrio species, which are significant marine pathogens, this compound has shown strong activity. For Vibrio parahaemolyticus and Vibrio harveyi, the MIC was found to be 50 µg/mL. nih.gov This indicates a higher potency compared to its parent compound, cinnamaldehyde, which had an MIC of 200 µg/mL against V. parahaemolyticus. nih.gov

The compound is also effective against Gram-negative uropathogenic Escherichia coli (UPEC) and Gram-positive Staphylococcus aureus, with a reported MIC of 100 µg/mL for both pathogens. nih.gov Furthermore, literature indicates that this compound is active against biofilms of Streptococcus pyogenes, a bacterium responsible for various infections ranging from pharyngitis to more severe invasive diseases. nih.gov

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Pathogens

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Vibrio parahaemolyticus | 17802 | 50 | nih.gov |

| Vibrio harveyi | 14126 | 50 | nih.gov |

| Escherichia coli (Uropathogenic) | 100 | nih.gov | |

| Agrobacterium tumefaciens | 100 | frontiersin.org | |

| Staphylococcus aureus | 100 | nih.govresearchgate.net |

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. This compound has demonstrated a remarkable ability to inhibit biofilm formation across multiple bacterial species. nih.gov